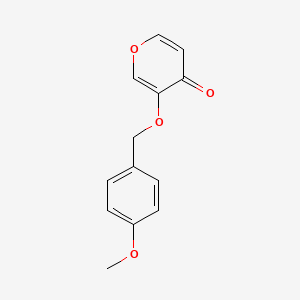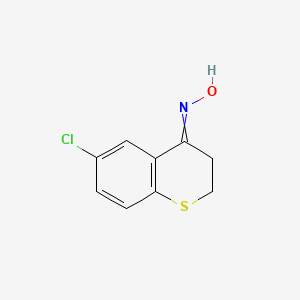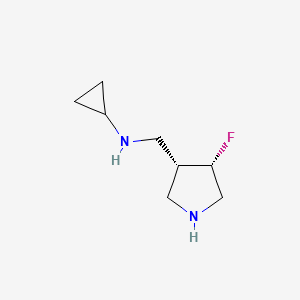
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine: is a compound that features a pyrrolidine ring substituted with a fluorine atom and a cyclopropanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of starting materials such as 3-pyrrolidinone and fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the role of fluorine in drug design and development .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. This interaction can affect various biological pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylamine
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropane
- N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropanol
Comparison: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine stands out due to its unique combination of a fluorine-substituted pyrrolidine ring and a cyclopropanamine group. This structural arrangement imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15FN2 |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m1/s1 |
Clave InChI |
QZFXTAVCZYQMQZ-HTRCEHHLSA-N |
SMILES isomérico |
C1CC1NC[C@H]2CNC[C@H]2F |
SMILES canónico |
C1CC1NCC2CNCC2F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
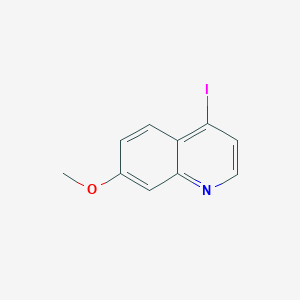
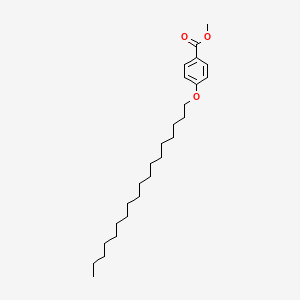

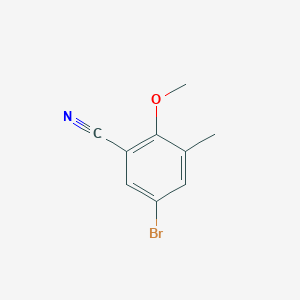
![N-[4-(benzyloxy)phenyl]pyridine-2-carboxamide](/img/structure/B8780473.png)
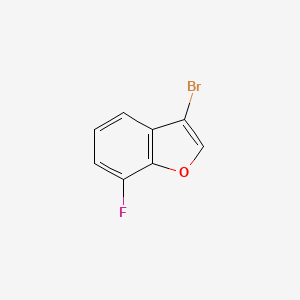
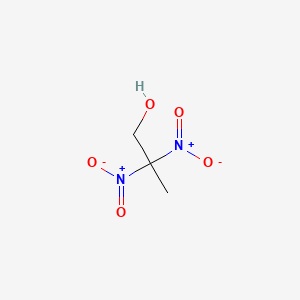
![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)

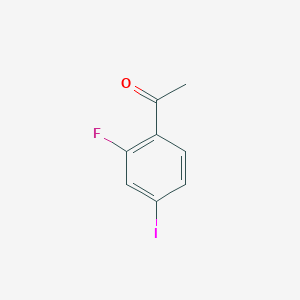
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8780509.png)
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8780512.png)
